1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid
CAS No.: 1779451-75-0
Cat. No.: VC11557915
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779451-75-0 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(8-13,17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) |
| Standard InChI Key | NXPCFLVHUVYSBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—with dual functional groups at the 3-position: a methoxy group (-OCH₃) and a carboxylic acid (-COOH). The Boc group, a tert-butoxycarbonyl moiety, protects the secondary amine on the piperidine nitrogen. This configuration ensures selective reactivity during multi-step syntheses, as the Boc group can be cleaved under acidic conditions without disrupting other functional groups .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC |
| InChIKey | NXPCFLVHUVYSBC-UHFFFAOYSA-N |
The stereoelectronic properties of the molecule are influenced by the electron-withdrawing Boc group and the electron-donating methoxy substituent, creating a balance that stabilizes the piperidine ring while enabling targeted reactivity .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For 3-methoxypiperidine-3-carboxylic acid derivatives, the protocol involves:
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Protection: Treating the free amine with Boc₂O in acetonitrile or THF, catalyzed by 4-dimethylaminopyridine (DMAP).
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Purification: Isolation via column chromatography or recrystallization yields the Boc-protected product with >95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, DMAP, CH₃CN, 0°C to RT | 85–90% |
| Workup | Aqueous NaHCO₃, extraction | - |
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Solvent Efficiency: Transitioning from acetonitrile to greener solvents (e.g., 2-MeTHF) without compromising yield.
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Catalyst Recovery: Immobilized DMAP analogs to reduce waste.
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Process Intensification: Continuous flow microreactors to enhance mixing and thermal control during exothermic Boc protection.
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: Limited due to the hydrophobic Boc group; <1 mg/mL in water at 25°C.
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LogP: Predicted value of 1.2 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration in drug delivery systems .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Piperidine scaffolds are prevalent in CNS-active drugs. This compound’s dual functionality enables:
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Peptide Mimetics: Incorporation into protease inhibitors via carboxylic acid coupling.
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Alkaloid Analogues: Structural mimicry of natural products like solenopsin for antimicrobial development .
Case Study: Anticancer Agent Precursor
Although direct biological data are lacking, structurally related Boc-piperidines serve as intermediates in kinase inhibitors (e.g., CDK4/6 blockers). For example, palbociclib synthesis employs similar intermediates for selective amine protection.
Future Directions and Research Gaps
Unresolved Challenges
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Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unexplored.
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Biological Screening: No published data on cytotoxicity, pharmacokinetics, or target binding.
Opportunities for Innovation
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Click Chemistry Modifications: Azide-alkyne cycloadditions at the carboxylic acid site for bioconjugation.
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Polymer-Bound Reagents: Solid-phase synthesis to streamline Boc deprotection and subsequent functionalization.
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